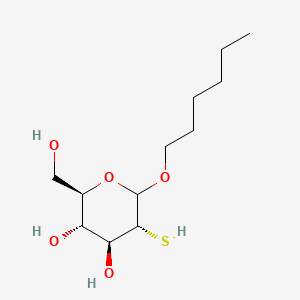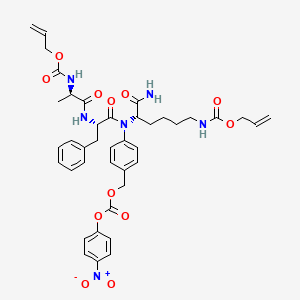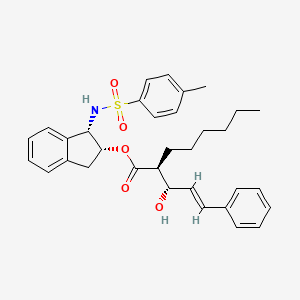
(2R,3S,4S,5R)-6-(hexyloxy)-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl b-D-thioglucopyranoside is a non-ionic detergent widely used in biochemical and biophysical research. It is a sulfur-containing glucose derivative that is particularly useful for solubilizing and stabilizing membrane proteins. This compound is known for its ability to dissolve hydrophobic membrane proteins, making it an essential tool in structural and functional studies of these proteins .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexyl b-D-thioglucopyranoside typically starts from D-glucose. The process involves several steps:
Acetylation: D-glucose is acetylated using acetic anhydride and concentrated sulfuric acid to form α-D-glucopyranose pentaacetate.
Bromination: The pentaacetate is then reacted with hydrogen bromide to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.
Thiolation: This intermediate is reacted with thiourea in acetone to form the isothiuronium salt.
Alkylation: The nucleophilic thiolate anion formed after neutralization and reduction with sodium sulfite reacts with 1-bromohexane to produce hexyl-2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.
Deacetylation: Finally, the target product, hexyl-1-thio-β-D-glucopyranoside, is obtained through alkaline deacetylation using sodium hydroxide in methanol.
Industrial Production Methods
Industrial production methods for hexyl b-D-thioglucopyranoside are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
Hexyl b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioglucopyranosides.
科学的研究の応用
Hexyl b-D-thioglucopyranoside is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It aids in the extraction and purification of membrane proteins, facilitating studies on their structure and function.
Medicine: It is used in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: It finds applications in the formulation of cosmetics and personal care products due to its mild detergent properties
作用機序
Hexyl b-D-thioglucopyranoside exerts its effects primarily through its ability to interact with hydrophobic regions of membrane proteins. By forming micelles, it solubilizes these proteins without denaturing them. This interaction is facilitated by the hydrophobic hexyl group and the hydrophilic glucose moiety, which allows it to integrate into lipid bilayers and stabilize protein structures .
類似化合物との比較
Similar Compounds
n-Octyl β-D-thioglucopyranoside: Another non-ionic detergent with a longer alkyl chain, used for similar applications but with different micelle-forming properties.
n-Decyl β-D-thioglucopyranoside: Similar to octyl thioglucopyranoside but with an even longer alkyl chain, offering different solubilization characteristics.
Uniqueness
Hexyl b-D-thioglucopyranoside is unique due to its balance between hydrophobic and hydrophilic properties, making it particularly effective for solubilizing membrane proteins without causing denaturation. Its critical micelle concentration and ability to form stable micelles at lower concentrations compared to its longer-chain analogs make it a preferred choice in many applications .
特性
分子式 |
C12H24O5S |
|---|---|
分子量 |
280.38 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-6-hexoxy-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C12H24O5S/c1-2-3-4-5-6-16-12-11(18)10(15)9(14)8(7-13)17-12/h8-15,18H,2-7H2,1H3/t8-,9-,10+,11-,12?/m1/s1 |
InChIキー |
KNEQGXOCIOFTML-OZRWLHRGSA-N |
異性体SMILES |
CCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)S |
正規SMILES |
CCCCCCOC1C(C(C(C(O1)CO)O)O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanethioic acid, S-[(2,3-difluorophenyl)methyl] ester](/img/structure/B11829927.png)
![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-1-one oxime](/img/structure/B11829935.png)



![methyl (E)-6-(5-(acetoxymethyl)-7-hydroxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11829965.png)


![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)

![1-[(4'aR,7'aR)-1',4'a,5',6',7',7'a-hexahydrospiro[cyclohexane-1,2'-pyrrolo[3,4-b]pyridin]-7'a-yl]methanamine](/img/structure/B11830020.png)

![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)
![methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR,Z)-3-(hydroxyimino)-5a,5b,10,10,13b-pentamethyl-1,2,3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-octadecahydro-7aH-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B11830035.png)
